- Improved process for producing intermediate for side chain of carbapenem, World Intellectual Property Organization, , ,
Cas no 96034-64-9 (Side chain for meropenem)
Il side chain per il meropenem è un componente chiave nella sintesi di questo antibiotico carbapenemico ad ampio spettro. Questa catena laterale è progettata per conferire al meropenem una maggiore stabilità contro le β-lattamasi, inclusi gli enzimi a spettro esteso (ESBL) e alcune carbapenemasi, migliorandone l'efficacia contro i batteri Gram-negativi resistenti. La struttura chimica del side chain ottimizza la farmacocinetica del meropenem, garantendo un'emivita plasmatica adeguata e una buona penetrazione tissutale. La sua sintesi richiede processi di purificazione rigorosi per garantire un'alta purezza e un basso contenuto di impurità, fondamentali per la sicurezza e l'efficacia del farmaco finale.

Side chain for meropenem structure
Nome del prodotto:Side chain for meropenem
Numero CAS:96034-64-9
MF:C15H19N3O5S
MW:353.39346241951
MDL:MFCD08063348
CID:61822
PubChem ID:253661888
Side chain for meropenem Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
- side chain for meropenem
- (2s,4s)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
- (2s-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid (4-nitrophenyl) methyl ester
- (2S,4S)-2-( dimethylamino-carbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
- 2S-CIS
- (2S-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid
- (2S,4R)-2-carboxylic-4-hydroxy-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
- Intermaterial of the side for penem
- Meropenem Side Chain
- 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate
- ((2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamony)-4-mercaptopyrrolidine-1-carboxylate
- Side chain for Meropenem(2S-CIS)
- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
- (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester
- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine
- (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate
- enzyl ester
- VGLBNJWGUYQZHD-STQMWFE
- (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate (ACI)
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-, (4-nitrophenyl)methyl ester, (2S-cis)- (ZCI)
- (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-pyrrolidine
- (2S,4S)-N,N-Dimethyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine-2-carboxamide
- (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-dimethylcarbamoyl-4-mercaptopyrrolidine
- DTXSID20446628
- (2S,4S)-4-Nitrobenzyl2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
- AKOS025395654
- AKOS015919512
- Q-101434
- (2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine
- (4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanyl-pyrrolidine-1-carboxylate
- CS-W006146
- 96034-64-9
- AS-13574
- 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4- mercaptopyrrolidine-1-carboxylate
- (2S,4S)-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine
- 2S CIS PNB(SIDE CHAIN)
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-,(4-nitrophenyl)methyl ester, (2S,4S)-
- SCHEMBL336792
- BCP22934
- (2S,4S)-2-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine
- 4-Nitrobenzyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanyl-1-pyrrolidinecarboxylate, Antibiotic for Culture Media Use Only
- AC-5311
- 4-Nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate
- MFCD08063348
- N0828
- Side chain for meropenem
-
- MDL: MFCD08063348
- Inchi: 1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1
- Chiave InChI: VGLBNJWGUYQZHD-STQMWFEESA-N
- Sorrisi: C(N1C[C@@H](S)C[C@H]1C(=O)N(C)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1
Proprietà calcolate
- Massa esatta: 353.10500
- Massa monoisotopica: 353.10454189g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 488
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 96.7
- XLogP3: 1.5
Proprietà sperimentali
- Colore/forma: No data available
- Densità: 1.36
- Punto di fusione: 117.0 to 121.0 deg-C
- Punto di ebollizione: 555.8°C at 760 mmHg
- Punto di infiammabilità: 289.9±30.1 °C
- Indice di rifrazione: 1.611
- PSA: 134.47000
- LogP: 2.15340
- Rotazione specifica: +8.5 ° - +10.5 ° (c=1% w/v in Chloroform)
Side chain for meropenem Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Store at room temperature
Side chain for meropenem Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Side chain for meropenem Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB336613-5 g |
(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |
96034-64-9 | 95% | 5 g |
€131.10 | 2023-07-19 | |
TRC | D456550-1000mg |
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |
96034-64-9 | 1g |
$253.00 | 2023-05-18 | ||
TRC | D456550-250mg |
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |
96034-64-9 | 250mg |
$75.00 | 2023-05-18 | ||
Ambeed | A186448-100g |
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |
96034-64-9 | 98% | 100g |
$111.0 | 2025-02-20 | |
Ambeed | A186448-500g |
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |
96034-64-9 | 98% | 500g |
$554.0 | 2025-02-20 | |
Ambeed | A186448-1g |
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |
96034-64-9 | 98% | 1g |
$6.0 | 2025-02-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-250mg |
(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |
96034-64-9 | 250mg |
¥1012.0 | 2021-12-02 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-5g |
(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |
96034-64-9 | 5g |
¥5632.0 | 2021-12-02 | ||
abcr | AB336613-100 g |
(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |
96034-64-9 | 95% | 100 g |
€660.00 | 2023-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47810-250mg |
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |
96034-64-9 | 98% | 250mg |
¥12.0 | 2023-09-09 |
Side chain for meropenem Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran , Water ; 1 h, cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Isopropyl chloroformate , Triethylamine , Methanesulfonyl chloride , Tributylphosphine , Sodium chloride , Sodium hydrosulfide Solvents: Dichloromethane , Water ; 0 - 3 °C
Riferimento
- Continuous production method for meropenem side chain from O powder and activator and device, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Ethylenediaminetetraacetic acid , Disodium sulfide , Magnesium chloride , Polyoxyethylene sorbitan monooleate , Sorbitan (ester) Catalysts: Serine O-acetyltransferase , Acetylserine sulfhydrylase Solvents: Water ; pH 7, 35 °C
Riferimento
- Bioconversion method of penem pharmaceutical intermediate, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ; 3 h, 0 - 5 °C
Riferimento
- Process for preparation of penem pharmaceutical thiol side chain, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 10 min, 0 - 5 °C
1.2 3 h, 0 - 5 °C
1.3 Reagents: Water
1.2 3 h, 0 - 5 °C
1.3 Reagents: Water
Riferimento
- Penem pharmaceutical intermediate and preparation method thereof, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 6 h, rt
Riferimento
- Deacetylation of thioacetate using acetyl chloride in methanolSynthetic Communications, 2006, 36(13), 1911-1914,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 1 h, 0 °C
1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- New synthesis method of sidechain of meropenemGuangzhou Huagong, 2013, 41(22), 47-48,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran , Water ; 30 min, rt
Riferimento
- Method for synthesis of Meropenem, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetone ; rt → 10 °C
1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C
1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C
Riferimento
- Method for preparation of bicyclic intermediate and application for preparation penem-like side chain, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Potassium hydroxide Solvents: Ethyl acetate , Water ; 25 °C
1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0
1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0
Riferimento
- Method for green preparation of purification meropenem side chain, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide
Riferimento
- Some improvements in total synthesis of meropenemZhongguo Yiyao Gongye Zazhi, 2000, 31(7), 290-292,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium thioacetate Solvents: Dimethylformamide ; rt → 35 °C; 15 h, 35 °C
1.2 Reagents: Water ; 1 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled
1.2 Reagents: Water ; 1 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled
Riferimento
- Process for preparation of intermediate for Meropenem, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 h, 25 °C
Riferimento
- A process for the preparation of carbapenem compounds, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 - 5 °C; 15 min, 0 - 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Synthesis of meropenem trihydrateZhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99,
Side chain for meropenem Raw materials
- Dimethylamine hydrochloride
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, (4-nitrophenyl)methyl ester, (2S,4R)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S)-
- Meropenem Impurity 23
- 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-[(dimethylamino)carbonyl]-, (4-nitrophenyl)methyl ester, (2S,4S)-
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-hydroxy-, (4-nitrophenyl)methyl ester, (2S,4R)-
- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
- 1-[(4-Nitrophenyl)methyl] (2S,4S)-4-mercapto-1,2-pyrrolidinedicarboxylate
Side chain for meropenem Preparation Products
Side chain for meropenem Letteratura correlata
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
96034-64-9 (Side chain for meropenem) Prodotti correlati
- 202467-69-4(3-(2S,4S)-1-(4-Nitrobenzyloxycarbonyl)-4-mercaptopyrrolidin-2-ylcarbonylaminobenzoic Acid)
- 2418663-34-8(2-imino(methyl)oxo-lambda6-sulfanyl-2-methylpropanoic acid hydrochloride)
- 1404754-06-8(2-{(tert-butoxy)carbonyl(methyl)amino}-4,4-dimethylpentanoic acid)
- 2097892-63-0(4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide)
- 315235-05-3(3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole)
- 1592314-22-1(1-(2,3,4-trifluorophenyl)prop-2-en-1-one)
- 1262004-97-6(6-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid)
- 2679832-26-7((2S)-2-acetamido-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1592004-78-8(5-Bromomethyl-6-fluoro-1H-benzimidazole)
- 2228556-11-2(methyl 3-(1-ethenyl-1H-pyrazol-4-yl)-3-oxopropanoate)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:96034-64-9)Side chain for meropenem

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:96034-64-9)(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

Purezza:99%
Quantità:500g
Prezzo ($):499.0